Lipophilicity Differentiation: XLogP3 Comparison of 9-Chloro-7-methyl vs. 9-Chloro (Des-Methyl) Tetrahydroacridine
The 7-methyl substitution on the tetrahydroacridine core elevates the computed lipophilicity by approximately 0.8 logP units compared to the des-methyl analog, which has direct consequences for passive membrane permeability and CNS penetration potential. The target compound 9-chloro-7-methyl-1,2,3,4-tetrahydroacridine has a computed XLogP3 of 4.4, versus an XLogP3 of approximately 3.6 for 9-chloro-1,2,3,4-tetrahydroacridine (the unsubstituted analog at position 7) [1][2]. This difference arises solely from the presence of the 7-methyl group, as all other structural features are identical.
| Evidence Dimension | Computed lipophilicity (XLogP3, PubChem 2.1) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 (9-chloro-7-methyl-1,2,3,4-tetrahydroacridine) |
| Comparator Or Baseline | XLogP3 ≈ 3.6 (9-chloro-1,2,3,4-tetrahydroacridine, des-methyl analog) |
| Quantified Difference | ΔXLogP3 ≈ +0.8 (approximately 0.8 log unit increase, equivalent to roughly 6.3-fold higher predicted octanol-water partition coefficient) |
| Conditions | In silico prediction: XLogP3 algorithm v3.0 (PubChem release 2019.06.18); computed from SMILES structure |
Why This Matters
A difference of 0.8 logP units is substantial in medicinal chemistry optimization and directly affects CNS multiparameter optimization (MPO) scores, making this intermediate particularly relevant for CNS-targeted library synthesis where balanced lipophilicity is critical for avoiding hERG binding and metabolic liabilities.
- [1] PubChem CID 10799552, 9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine, XLogP3 = 4.4. View Source
- [2] PubChem CID 275114, 9-chloro-1,2,3,4-tetrahydroacridine, XLogP3 = 3.6. View Source
